molecular formula C26H24FN3O4 B11278278 Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B11278278
M. Wt: 461.5 g/mol
InChI Key: NHSRSEYCBFDPTA-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZINO)-3-[(4-FLUOROBENZOYL)AMINO]BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with benzoyl and fluorobenzoyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZINO)-3-[(4-FLUOROBENZOYL)AMINO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzoic acid with methyl 4-aminobenzoate to form an amide bond. This intermediate is then reacted with 4-benzoylpiperazine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZINO)-3-[(4-FLUOROBENZOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-(4-BENZOYLPIPERAZINO)-3-[(4-FLUOROBENZOYL)AMINO]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZINO)-3-[(4-FLUOROBENZOYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-FLUOROPHENOXY)ACETYL)AMINO)BENZOATE: Similar in structure but with different substituents.

    METHYL 4-FLUOROBENZOATE: Shares the fluorobenzoyl group but lacks the piperazine ring.

Uniqueness

METHYL 4-(4-BENZOYLPIPERAZINO)-3-[(4-FLUOROBENZOYL)AMINO]BENZOATE is unique due to its combination of benzoyl and fluorobenzoyl groups attached to a piperazine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C26H24FN3O4

Molecular Weight

461.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-fluorobenzoyl)amino]benzoate

InChI

InChI=1S/C26H24FN3O4/c1-34-26(33)20-9-12-23(22(17-20)28-24(31)18-7-10-21(27)11-8-18)29-13-15-30(16-14-29)25(32)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3,(H,28,31)

InChI Key

NHSRSEYCBFDPTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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